Pyrrolostatin
Overview
Description
Pyrrolostatin is a potent lipid peroxidation inhibitor, which has been synthesized efficiently and can be modified structurally to produce various analogues. The natural product pyrrolostatin and its analogues have been synthesized with strategies that allow for variations in the polar head group, the N-substituent, and the lipophilic tail . Pyrrole, the core structure of pyrrolostatin, is a biologically active scaffold with diverse activities and is a component of many natural products and marketed drugs .
Synthesis Analysis
The synthesis of pyrrolostatin is reported to be highly efficient and scalable, with a synthesis route comprising only four steps and a total yield of 48% . The synthesis process allows for the preparation of analogues with different structural subunits, which can be tailored for specific biological activities. The synthesis of pyrrole derivatives, which are key components of pyrrolostatin, can be achieved through various methods, including organocatalytic cascade reactions , TMSCl-catalyzed cascade reactions , and allylic sp3 C-H activation followed by intermolecular coupling with unactivated alkynes .
Molecular Structure Analysis
Pyrrolostatin's structure was revised after the isolation and synthesis of (-)-(5S)-2-imino-1-methylpyrrolidine-5-carboxylic acid from Cliona tenuis, which was previously reported as pyrostatin B. The structure, including its absolute stereochemistry, was characterized and confirmed by spectral data and chemical transformations . The pyrrole ring, a key feature of pyrrolostatin, is planar and electron-rich, making it highly susceptible to electrophilic attack and capable of participating in π-π stacking and hydrogen-bonding interactions .
Chemical Reactions Analysis
Pyrrolostatin and its analogues can be synthesized through various chemical reactions that introduce functional and stereochemical complexity. For instance, pyridinium salt photochemistry has been applied to the stereocontrolled synthesis of complex molecules, demonstrating the versatility of this chemistry in synthesizing functionalized aminocyclopentenes . Additionally, pyrrole synthesis can be achieved via oxidative conditions that merge enamines and alkynes, showcasing the ability to activate allylic sp3 C-H bonds of the enamine substrates .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolostatin are influenced by the pyrrole core, which is known for its diverse biological activities. Pyrrole-containing compounds are considered a significant source of biologically active compounds due to their advantageous properties. These compounds have been used in various therapeutic applications, including antipsychotic, anticancer, antibacterial, and antimalarial treatments . The pyrrole ring's susceptibility to electrophilic attack and its ability to undergo oxidation are key features that contribute to the biological relevance of pyrrolostatin .
Scientific Research Applications
Antifungal Properties
- Antifungal Action: Pyrrolostatin (referred to as PYR in the study) demonstrates effective antifungal properties. It has been found to be potent against various Candida species, displaying minimal inhibitory concentrations ranging from 1-4µg/ml. PYR inhibits the growth of Candida albicans, effectively preventing biofilm formation. Notably, its antifungal action does not depend on efflux pumps. Furthermore, PYR exhibited no significant cytotoxicity against normal human cells, indicating its potential for clinical applications in treating fungal infections (Chang et al., 2015).
Role in Cancer Treatment
- Targeted Cytotoxic Analogs: Pyrrolostatin is involved in the development of targeted cytotoxic analogs for cancer therapy. Analogs like LH-RH, somatostatin, and bombesin, containing pyrrolostatin or its derivatives, have been synthesized and experimented with in various cancers. These include breast, prostate, ovarian, renal, and lung cancers, as well as brain tumors. The utilization of pyrrolostatin analogs in these therapies aims to improve the efficacy of cancer treatments (Schally & Nagy, 2003); (Schally & Nagy, 2004).
Synthesis and Derivatives
- Synthesis of Pyrrolostatin: An efficient and scalable synthesis of pyrrolostatin has been reported, indicating its potential for broader applications. The synthesis involves a four-step process with a 48% yield, demonstrating a practical approach to producing this compound. Additionally, strategies for creating pyrrolostatin analogs, varying in structural subunits, have been outlined, widening the scope of its applications (Schmidt et al., 2015).
Pyrrolostatin as a Biological Scaffold
- Biological Activities: Pyrrole, the backbone structure of pyrrolostatin, is known for its diverse biological activities. Pyrrole-containing compounds are potential sources of biologically active compounds, found in various natural products and marketed drugs. These compounds exhibit a wide range of biological properties, such as antipsychotic, anticancer, antibacterial, and antifungal activities. The review of pyrrole and its analogs suggests significant research interest in exploring this structure against several diseases (Bhardwaj et al., 2015).
properties
IUPAC Name |
4-[(2E)-3,7-dimethylocta-2,6-dienyl]-1H-pyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11(2)5-4-6-12(3)7-8-13-9-14(15(17)18)16-10-13/h5,7,9-10,16H,4,6,8H2,1-3H3,(H,17,18)/b12-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQIBCOZMSTCSW-KPKJPENVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=CNC(=C1)C(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=CNC(=C1)C(=O)O)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolostatin | |
CAS RN |
144314-68-1 | |
Record name | Pyrrolostatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144314681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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